5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
Description
Contextual Significance of Pyrrolopyrimidinediones in Organic and Medicinal Chemistry
Pyrrolopyrimidinediones, which feature a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring, are a class of heterocyclic compounds with considerable importance in both organic and medicinal chemistry. The pyrrole and its derivatives are known to be constituents of various natural products, including vitamin B12 and bile pigments, and exhibit a wide range of pharmaceutical effects such as anti-inflammatory, antimicrobial, and antineoplastic activities. rsc.org The fusion of a pyrrole ring with a pyrimidine, a core component of nucleic acids, creates a scaffold with unique three-dimensional and electronic properties. mdpi.comjchr.org This structural arrangement allows for diverse chemical modifications, which can lead to the development of compounds with high specificity for various biological targets. mdpi.com
The presence of the dione (B5365651) functionality in pyrrolopyrimidinediones introduces electron-withdrawing effects that influence the reactivity of the fused ring system. This feature is crucial for the design of molecules that can engage in specific interactions with biological macromolecules. The inherent rigidity of the fused scaffold also contributes to its potential as a ligand in asymmetric synthesis and catalysis. mdpi.com
Overview of Fused Pyrimidine Systems in Contemporary Research
Fused pyrimidine systems are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.gov These scaffolds are integral to the structure of DNA and RNA and play essential roles in numerous biological processes. nih.gov The fusion of a pyrimidine ring with other heterocyclic or carbocyclic rings can significantly alter the physical and chemical properties of the resulting molecule, including its selectivity, lipophilicity, polarity, and solubility, which are critical factors in drug design. nih.gov
Contemporary research has demonstrated that fused pyrimidines possess a wide array of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and antiviral activities. nih.govnih.gov The versatility of these systems stems from the numerous available synthetic strategies that allow for the creation of large libraries of derivatives for biological screening. nih.gov The development of efficient synthetic routes, such as multicomponent reactions and ultrasound-assisted synthesis, has further accelerated the exploration of fused pyrimidines in drug discovery. nih.gov
Derivatives of various fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been extensively investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are important targets in cancer therapy. nih.govnih.govnih.gov
Scope and Research Objectives for the Investigation of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
The primary objective of this article is to provide a focused and comprehensive analysis of the chemical compound this compound. The investigation will be strictly limited to the chemical and structural aspects of this molecule, its synthesis, and its documented research applications.
The core structure of this compound consists of a pyrrole ring fused at the 3,4-positions to a pyrimidine ring. This arrangement features two ketone groups at positions 5 and 7. The planar nature of the fused rings is a key characteristic, facilitating π-π stacking interactions.
| Property | Value/Description |
| Molecular Formula | C₆H₃N₃O₂ |
| Molecular Weight | 163.11 g/mol |
| IUPAC Name | This compound |
Research into derivatives of the closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has identified potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway and a potential target for cancer therapy. nih.gov Specifically, certain derivatives have shown significant antitumor activity and the ability to reduce the phosphorylation of ATR and its downstream signaling proteins. nih.gov This highlights the potential of the pyrrolo[3,4-d]pyrimidine scaffold as a promising starting point for the discovery of new therapeutic agents.
This article will delve into the known synthetic pathways for this compound and its derivatives, analyze its reactivity, and summarize the findings from various research studies that have explored its biological potential.
Properties
CAS No. |
56606-38-3 |
|---|---|
Molecular Formula |
C6H3N3O2 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
pyrrolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11) |
InChI Key |
BSXBDKGWSQDPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=O)NC2=O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 5h Pyrrolo 3,4 D Pyrimidine 5,7 6h Dione and Its Analogues
Classical Synthetic Approaches to the Pyrrolo[3,4-d]pyrimidine Core
Traditional methods for constructing the pyrrolo[3,4-d]pyrimidine skeleton have laid the foundation for the synthesis of these important heterocyclic compounds. These approaches primarily involve cyclization, ring annulation, and cycloaddition reactions.
Cyclization Reactions for Pyrrolo[3,4-d]pyrimidine Scaffold Construction
Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[3,4-d]pyrimidine scaffold. A common strategy involves the cyclocondensation of appropriately substituted pyrrole (B145914) precursors. For instance, the reaction of 3,4-diaminopyrrole derivatives with dicarbonyl compounds like oxalyl chloride can lead to the formation of the desired 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione ring system.
In a notable example, a domino C-N coupling/hydroamination reaction sequence has been employed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgbeilstein-journals.org This method starts from readily available alkynylated uracils which undergo a Sonogashira reaction followed by cyclization with various anilines. beilstein-journals.orgbeilstein-journals.org The reaction conditions were optimized, and it was found that using Pd(OAc)2 as a catalyst with DPEphos as the ligand in DMA at 100°C provided good yields of the desired products. beilstein-journals.orgbeilstein-journals.org This approach tolerates a range of functional groups on the aniline (B41778) ring, including methoxy, fluoro, trifluoromethyl, methyl, and bromo groups. beilstein-journals.orgnih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | XPhos | K3PO4 | DMA | 100 | 15 |
| Pd(OAc)2 | DPEphos | K3PO4 | DMA | 100 | Good |
| Table 1: Optimization of Cyclization Reaction Conditions for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov |
Ring Annulation Strategies in Pyrrolopyrimidinedione Synthesis
Ring annulation, the process of building a new ring onto a pre-existing one, is another effective strategy for synthesizing pyrrolopyrimidinediones. This approach often involves the use of aziridines, which are highly strained three-membered nitrogen-containing heterocycles. Their inherent ring strain makes them valuable synthetic intermediates for constructing more complex heterocyclic systems. rsc.org Metal-free synthesis of certain heterocycles can be achieved through the ring-opening and annulation of thioamides and 2H-azirines, promoted by a Brønsted acid like HClO4. rsc.org
Cycloaddition Reactions in the Formation of Fused Pyrrolopyrimidine Systems
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of fused heterocyclic systems, including those containing the pyrrolopyrimidine core. Azomethine ylides are common 1,3-dipoles used in these reactions. For example, the reaction of azomethine ylides with maleimides can lead to the formation of hexahydropyrrolo[3,4-c]pyrrole structures, which can be further transformed into fused quinoline (B57606) derivatives. rsc.org
Thiazolium azomethine ylides have also been utilized in [3+2] cycloaddition reactions with acetylene (B1199291) derivatives to produce pyrrolo[2,1-b]thiazoles. nih.gov Another approach involves the [4+2] cycloaddition of acyl(imidoyl)ketenes with cyanamides to form 4H-1,3-oxazines. mdpi.com Furthermore, redox-induced reversible [2+2] cycloaddition has been demonstrated with etheno-fused diporphyrins, showcasing a dynamic method for forming cyclobutane-linked tetraporphyrins. rsc.org
Advanced and Green Synthetic Protocols
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. This has led to the emergence of one-pot multicomponent reactions and catalyst-free synthetic routes for the synthesis of pyrrolo[3,4-d]pyrimidines.
One-Pot Multicomponent Reaction (MCR) Approaches
One-pot multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrrolo[3,4-d]pyrimidines due to their efficiency and atom economy. ijcrt.orgnih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. nih.gov
Several MCRs have been developed for the synthesis of various fused pyrimidine (B1678525) systems. For instance, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of catalytic triethylamine (B128534) has been used to synthesize 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com Similarly, a one-pot five-component reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of pyrazolo-pyrido-pyrimidine-diones. ijcrt.org
A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized via a one-pot cascade process involving an Ugi three-component reaction, aza-Diels-Alder reaction, N-acylation, decarboxylation, and dehydration. nih.gov Another example is the synthesis of spiro pyrrolo[3,4-d]pyrimidines through a one-pot condensation of aminocyclohexane derivatives with benzaldehyde. nih.govrsc.org
| Reaction Type | Starting Materials | Product |
| Three-component | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles mdpi.com |
| Five-component | Aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate, ammonium acetate | Pyrazolo-pyrido-pyrimidine-diones ijcrt.org |
| Cascade Process | Aldehydes, amines, isocyanides, maleic anhydride | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones nih.gov |
| Condensation | Aminocyclohexane derivatives, benzaldehyde | Spiro pyrrolo[3,4-d]pyrimidines nih.govrsc.org |
| Table 2: Examples of One-Pot Multicomponent Reactions for Fused Pyrimidine Synthesis. |
Catalyst-Free Synthetic Routes
The development of catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. In some cases, the inherent reactivity of the starting materials is sufficient to drive the reaction to completion.
For example, the fusion of a pyrrole nucleus with a pyridine (B92270) moiety has been achieved through the condensation of 4-amino-pyridine derivatives with 2-chloroacetonitrile or ethyl bromoacetate (B1195939) in refluxing acetone (B3395972) with anhydrous K2CO3, without the need for a metal catalyst. nih.gov Another instance of a catalyst-free reaction is the formation of a 2-cyanomethylpyrido[2,3-d]pyrimidin-4(3H)-one analogue by fusing a pyridine derivative with ethyl cyanoacetate (B8463686) under thermal conditions. nih.gov While some methods aim for metal-free conditions, it is noted that these can sometimes result in lower yields compared to catalyzed reactions. nih.gov
Solvent-Free and Environmentally Benign Conditions
The development of solvent-free and environmentally friendly synthetic methods is a cornerstone of modern green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For pyrimidine-based compounds, including analogues of this compound, several notable advancements have been made.
Solvent-free reactions, often facilitated by microwave irradiation, have proven effective for the synthesis of pyrimidinones (B12756618) and their thio-analogues. tandfonline.comaminer.org For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, can be performed under solvent-free conditions using catalysts like polystyrene-sulfonic acid (PSSA), significantly reducing reaction times compared to conventional heating methods. tandfonline.com Another green approach involves the use of solid catalysts, such as montmorillonite (B579905) clay, which can facilitate liquid-phase reactions without the need for bulk solvents, offering a robust and eco-friendly alternative for N-heterocyclic synthesis. researchgate.net
One specific solvent-free method describes the reaction of N⁴-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine, induced by microwaves, to produce pyrazolo[3,4-d]pyrimidines. aminer.org This highlights a move away from traditional, often volatile and toxic, organic solvents, aligning with the principles of sustainable chemistry.
Microwave-Assisted and Ultrasonication-Enhanced Synthesis
Microwave and ultrasound technologies have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, such as dramatic rate enhancements, higher yields, and improved product purity. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the rapid synthesis of various pyrimidine-fused heterocycles. A three-component, one-pot method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.gov This protocol features short reaction times and convenient, chromatography-free product isolation. nih.gov Compared to conventional heating which can take hours, many microwave-assisted syntheses of pyrimidine derivatives are completed in a matter of minutes. tandfonline.com For example, the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) under microwave irradiation proceeds efficiently in solvent-free conditions. aminer.org Similarly, diverse pyrrolo[3,4-c]quinoline-1,3-diones have been synthesized using a microwave-assisted cascade reaction, demonstrating the versatility of this technique. nih.gov
Ultrasonication-Enhanced Synthesis: Ultrasonic irradiation provides an alternative energy source for accelerating chemical reactions. The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature microenvironments, enhancing mass transfer and reaction rates. This technique has been effectively used for the synthesis of thiazolo[3,2-a]pyrimidine derivatives from pyrimidinones and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in methanol. researchgate.net The use of ultrasound led to excellent yields and significantly shorter reaction times compared to silent reactions. researchgate.net
| Method | Typical Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating (Pyrimidinones) | 6–7 hours | 4–78% | Standard laboratory setup | tandfonline.com |
| Microwave-Assisted (Pyrimidinones, solvent-free) | 2–6 minutes | 53–81% | Rapid, high yield, solvent-free | tandfonline.com |
| Conventional Heating (Biginelli Reaction) | 5–6 hours | Moderate | Well-established method | tandfonline.com |
| Microwave-Assisted (Biginelli Reaction, aqueous) | 20 minutes | 86–92% | Fast, excellent yield, green solvent (water) | tandfonline.com |
| Ultrasonication (Thiazolo[3,2-a]pyrimidines) | Shortened times | Excellent | Improved yields and rates | researchgate.net |
Synthesis of Functionalized this compound Derivatives
The biological activity and material properties of pyrrolopyrimidines are highly dependent on the substituents attached to the core heterocyclic structure. Therefore, the development of methods for controlled functionalization is of paramount importance.
Strategies for Regioselective Functionalization
Regioselectivity, the ability to control the position of chemical modification, is crucial for creating specific isomers with desired properties. Several strategies have been developed for the targeted functionalization of the pyrrolopyrimidine scaffold.
One common approach involves a multi-step synthesis where reactive sites are sequentially addressed. For instance, in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, the C-5 position of the pyrrole ring is selectively iodinated using N-iodosuccinimide (NIS). nih.gov This iodinated intermediate then serves as a handle for introducing a wide range of aryl substituents via a Suzuki-Miyaura cross-coupling reaction. nih.gov This two-step process ensures that functionalization occurs exclusively at the desired C-5 position.
Another strategy involves controlling the reaction conditions to direct substitution. In the synthesis of pyrazolo[3,4-d]pyrimidines, alkylating agents such as methyl iodide or propargyl bromide can be used to functionalize specific nitrogen atoms on the pyrimidine ring under phase transfer catalysis conditions. nih.gov The choice of the starting material and the reagent dictates the final position of the substituent. Furthermore, domino reactions, where multiple bond-forming events occur in a single pot, can offer high regioselectivity based on the inherent reactivity of the starting materials, as seen in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines. beilstein-journals.org
Introduction of Substituents at Key Ring Positions
The introduction of various functional groups at different positions on the 5H-pyrrolo[3,4-d]pyrimidine skeleton allows for the fine-tuning of its chemical and biological profile.
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrrole and pyrimidine rings are common sites for substitution. For example, a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were synthesized with various substituents on the lactam nitrogen to enhance selectivity as CDK2 inhibitors. nih.gov Similarly, reacting a pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents like methyl iodide and phenacyl bromide leads to the introduction of methyl and phenacyl groups at the N-5 position. nih.gov
C-Substitution: Carbon atoms on the heterocyclic rings can be functionalized, often through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups at halogenated positions, such as the C-5 position of a 5-iodo-7H-pyrrolo[2,3-d]pyrimidine. nih.gov
Multi-component Reactions: One-pot condensation reactions are highly efficient for building complex, functionalized derivatives. The synthesis of novel spiro pyrrolo[3,4-d]pyrimidines is achieved through a one-pot reaction of an aminocyclohexane derivative, benzaldehyde, and urea (B33335) or thiourea (B124793), creating a densely functionalized spirocyclic system. rsc.org
| Analogue Core Structure | Position(s) Functionalized | Introduced Substituents | Synthetic Strategy | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | N-5 | Methyl, Propargyl, Phenacyl | N-Alkylation with alkyl halides | nih.gov |
| 7H-Pyrrolo[2,3-d]pyrimidine | C-5, N-7 | Aryl groups, Cyclopropylmethyl | Iodination followed by Suzuki coupling; N-alkylation | nih.gov |
| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Lactam N, Phenylsulfonamide | Hydroxycyclohexane, Methyl | Multi-step synthesis and SAR exploration | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine | Multiple | Phenyl, Cyclohexane spiro ring | One-pot condensation reaction | rsc.org |
Derivatization of the Dione (B5365651) Moiety
While much of the focus is on substituting the ring system, the dione functional group itself can be a target for derivatization. A primary transformation is the conversion of one or both carbonyl groups (C=O) into thiocarbonyls (C=S). This is typically not achieved by direct reaction on the pre-formed dione but rather by using a sulfur-containing building block during the ring-forming cyclization step.
For example, in the synthesis of pyrimidine analogues, replacing urea with thiourea in the reaction mixture leads to the formation of thiopyrimidinones instead of pyrimidinones. tandfonline.com This strategy has been applied to the one-pot synthesis of spiro heterocycles, where the use of thiourea results in the formation of fused azaspirodecenone/thione derivatives, effectively replacing a carbonyl oxygen with a sulfur atom. rsc.org This modification significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity and chemical reactivity.
Iii. Chemical Reactivity and Transformations of 5h Pyrrolo 3,4 D Pyrimidine 5,7 6h Dione Derivatives
Electrophilic and Nucleophilic Substitution Reactions
The dual nature of the pyrrolopyrimidine core allows for both electrophilic and nucleophilic substitution reactions, typically occurring at different positions on the fused ring system.
Electrophilic Substitution: The pyrrole (B145914) moiety of the scaffold is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. For the related 7H-pyrrolo[2,3-d]pyrimidine system, electrophilic substitution readily occurs at the C-5 position. For instance, iodination of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core can be achieved in high yield using N-iodosuccinimide (NIS). nih.gov This reaction introduces a halogen handle that is valuable for subsequent cross-coupling reactions.
Nucleophilic Substitution: The pyrimidine portion of the scaffold is electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr). Halogen atoms, particularly at the C-4 position of related pyrrolo[2,3-d]pyrimidines, serve as effective leaving groups. The amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied, demonstrating that the reaction proceeds well with meta- and para-substituted anilines. nih.gov However, significant steric hindrance from ortho-substituents on the incoming nucleophile can impede the reaction. nih.gov
Interestingly, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that alkoxy groups can also act as leaving groups in the presence of primary amines, leading to disubstituted products. chemrxiv.org This suggests that functional groups other than halogens can be displaced under certain conditions.
Furthermore, the nitrogen atom of the pyrrole ring can act as a nucleophile. N-alkylation or N-arylation can be achieved via nucleophilic substitution, providing a key method for introducing substituents at this position. nih.gov
| Aniline Substituent | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| 4-methoxy | Water, HCl (cat.), 100 °C | Good | Reaction proceeds efficiently. |
| 3-methoxy | Water, HCl (cat.), 100 °C | Good | Meta substitution is well-tolerated. |
| 4-fluoro | Water, HCl (cat.), 100 °C | Good | Electron-withdrawing groups are tolerated. |
| 2-chloro | Water, HCl (cat.), 100 °C | Lower | Steric hindrance from ortho-substituent reduces yield. |
| 2,4-dichloro | Water, HCl (cat.), 100 °C | Low | Increased steric hindrance and electronic effects lower the yield and can promote side reactions like hydrolysis. |
Oxidation and Reduction Pathways
Information regarding the direct oxidation and reduction of the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione core is limited. However, studies on related dihydropyrimidine-fused systems provide insight into potential transformations.
The oxidation of 4,7-dihydroazolo[1,5-a]pyrimidines has been investigated as a method for aromatization. nih.gov This process can be challenging, with reaction outcomes heavily dependent on the substitution pattern. For example, the oxidation of certain 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to their corresponding aromatic forms has been achieved, refuting earlier claims that such structures could not be aromatized. nih.gov The choice of oxidizing agent and reaction conditions is critical. Phenyliododiacetate has been used, but its effectiveness varies with the substrate. nih.gov The presence of electron-donating substituents on the dihydropyrimidine (B8664642) ring can lead to decomposition and resinification of the reaction mixture during oxidation. nih.gov
| Substrate | Oxidizing Agent | Conditions | Result |
|---|---|---|---|
| 4,7-dihydro-6-nitro-5-methyl-7-(4-methoxyphenyl)triazolo[1,5-a]pyrimidine | Phenyliododiacetate | Room Temperature | Resinification (Decomposition) |
| 4,7-dihydro-6-nitro-5-methyl-7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine | Not specified | Not specified | Successful aromatization (24% yield) |
| 4,7-dihydro-6-nitro-5-methyl-7-phenyltetrazolo[1,5-a]pyrimidine | Not specified | Higher temperature, longer reaction time | Successful aromatization (30% yield) |
Intramolecular Cyclization and Rearrangement Reactions
The pyrrolopyrimidine scaffold can be synthesized through intramolecular cyclization reactions, and its derivatives can undergo unique molecular rearrangements.
Intramolecular Cyclization: A powerful method for constructing the related pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core involves a domino C-N coupling/hydroamination reaction. beilstein-journals.orgnih.gov This process starts with an alkynylated uracil (B121893) derivative, which undergoes a palladium-catalyzed reaction with an aniline. The reaction proceeds via an initial C-N bond formation followed by an intramolecular cyclization (hydroamination) onto the alkyne, forming the fused pyrrole ring in a single step. beilstein-journals.orgnih.gov This methodology tolerates a variety of functional groups on the aniline component. beilstein-journals.orgnih.gov
Rearrangement Reactions: Derivatives of the pyrrolo[3,4-d]pyrimidine system can undergo structural rearrangements under specific conditions. A notable example is the Vilsmeier-Haack reaction performed on a spiro derivative, 6',7',7'-trimethyl-1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-d]pyrimidine]-4'(3''H)-one. epa.gov This reaction induces a rearrangement, yielding 1-cyclopent-1-en-1-yl-6,7,7-trimethyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one. epa.gov This transformation involves the spiro-fused ring system opening and reconfiguring to form a new C-C bond, demonstrating the potential for complex skeletal changes.
Functional Group Interconversions on the Pyrrolopyrimidinedione Scaffold
The functionalization of the this compound scaffold often relies on the interconversion of functional groups attached to the core structure. These transformations are key to building molecular diversity.
Key interconversions include:
Halogen to Amine: As discussed in section 3.1, chloro groups on the pyrimidine ring can be readily displaced by primary amines to form aminopyrimidine derivatives. nih.govchemrxiv.org
Alkoxy to Amine: Under certain activating conditions, such as the presence of a nitro group, alkoxy substituents on the pyrimidine ring can also be substituted by amines. chemrxiv.org
N-H to N-Alkyl/N-Aryl: The pyrrole nitrogen can be deprotonated and subsequently alkylated or arylated, allowing for the introduction of a wide range of substituents at this position. nih.gov
Alkyne to Pyrrole: As part of a domino reaction sequence, an alkyne functional group on a pyrimidine precursor can be transformed into a fused pyrrole ring through intramolecular hydroamination. beilstein-journals.orgnih.gov
Dihydro-aromatic Conversion: Dihydropyrimidine rings fused to other heterocycles can be aromatized through chemical oxidation, converting the saturated or partially saturated ring into a fully aromatic system. nih.gov
Halogen to Carbon: The introduction of an iodine atom via electrophilic substitution provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the formation of new carbon-carbon bonds. nih.gov
Iv. Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structural framework of 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy each offer unique insights into the molecular connectivity, mass, and functional groups present.
High-resolution NMR spectroscopy is a powerful tool for the detailed structural assignment of pyrrolo[3,4-d]pyrimidine derivatives. While specific data for the parent compound, this compound, is limited in readily available literature, analysis of related structures provides a clear expectation of its spectral characteristics.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the pyrrole (B145914) and pyrimidine (B1678525) rings would exhibit distinct chemical shifts. For instance, in derivatives of the related pyrrolo[3,2-d]pyrimidine system, aromatic protons typically resonate in the range of 7.5–8.5 ppm. vulcanchem.com The N-H protons of the pyrrole and pyrimidine rings would appear as exchangeable signals, often in the downfield region of the spectrum. For example, in a spiro pyrrolo[3,4-d]pyrimidine derivative, an exchangeable NH signal was observed at 9.16 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for identifying the carbon framework. The carbonyl carbons of the dione (B5365651) moiety are expected to be the most deshielded, with chemical shifts around 170 ppm. vulcanchem.com Aromatic and heteroaromatic carbons would appear in the region of approximately 110-160 ppm. For example, in a substituted spiro[cyclohexane-1,7′-pyrrolo[3,4-d]pyrimidin]-5′(6′H)-one, carbon signals were observed at 160.35 ppm (C=O) and within the 107-150 ppm range for the heterocyclic and aromatic carbons. nih.gov
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively. COSY experiments would reveal the coupling relationships between adjacent protons, helping to map out the proton connectivity within the fused ring system. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively, providing a complete and definitive assignment of the entire molecular structure. researchgate.net
A summary of expected and observed chemical shifts for related pyrrolo[3,4-d]pyrimidine derivatives is presented below:
| Proton/Carbon | Expected Chemical Shift (ppm) | Observed in Derivatives (ppm) | Reference |
| Aromatic CH | 7.5 - 8.5 | 7.07–8.10 | nih.gov |
| NH | > 9.0 (exchangeable) | 8.23, 8.25, 9.16 | nih.gov |
| C=O | ~170 | 160.35, 198.26 | nih.gov |
| Aromatic/Heterocyclic C | 110 - 160 | 107.13 - 152.51 | nih.gov |
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the expected molecular ion peak would confirm its molecular formula of C₆H₃N₃O₂. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the elemental composition.
| Technique | Information Obtained | Expected for this compound |
| Mass Spectrometry (MS) | Molecular Weight | m/z corresponding to C₆H₃N₃O₂ |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Precise mass measurement confirming the formula |
| Tandem MS (MS/MS) | Structural Fragments | Loss of CO, HCN, and other characteristic fragments |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and amine (N-H) stretching vibrations.
The carbonyl groups of the dione are expected to produce intense absorption bands in the region of 1650-1750 cm⁻¹. In a related spiro pyrrolo[3,4-d]pyrimidine derivative, a C=O absorption band was observed at 1670 cm⁻¹. nih.gov The N-H stretching vibrations of the pyrrole and pyrimidine rings would typically appear as a broad band in the range of 3200-3500 cm⁻¹. For instance, a derivative showed an NH absorption band at 3349 cm⁻¹. nih.gov The C-N and C=N stretching vibrations within the fused heterocyclic rings would also contribute to the fingerprint region of the spectrum, typically below 1600 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in Derivatives (cm⁻¹) | Reference |
| N-H Stretch | 3200 - 3500 | 3349, 3442 | nih.govnih.gov |
| C=O Stretch | 1650 - 1750 | 1636, 1670, 1730 | nih.govnih.gov |
| C=N/C=C Stretch | 1400 - 1600 | 1595 | nih.gov |
X-ray Crystallography for Solid-State Molecular Architecture
Conformational Analysis and Tautomerism Studies
Conformational analysis of this compound primarily concerns the potential for tautomerism. The presence of amide and lactam functionalities within the pyrimidine dione ring allows for the existence of different tautomeric forms. Specifically, keto-enol tautomerism can occur, where a proton migrates from a nitrogen atom to a carbonyl oxygen, resulting in a hydroxyl group and a double bond within the ring.
For pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone, a related structure, the keto form is generally the most stable. researchgate.net However, the enol form can play a significant role in its chemical reactivity and biological interactions. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the relative energies of the different tautomers and to predict the most stable form in various environments. Studies on similar heterocyclic systems have shown that the relative stability of tautomers can be influenced by solvent effects and intermolecular interactions. mdpi.com The potential for different tautomeric forms is a critical consideration in understanding the chemical behavior and biological activity of this compound.
V. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of pyrrolopyrimidine derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-311G++, 6-311++G(d,p)), are employed to determine optimized geometries, electronic properties, and vibrational frequencies. bohrium.commdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. bohrium.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com For instance, in a study of pyrrolo[2,3-d]pyrimidine derivatives, the calculated HOMO-LUMO energy gap for one derivative (4b) was found to be higher than that of another (6i), indicating greater stability for compound 4b. bohrium.com In another study on pyrazolo[3,4-d]pyrimidine derivatives, a small HOMO-LUMO energy gap was indicative of a chemically reactive molecule where charge transfer can readily occur. mdpi.com
The following table illustrates HOMO-LUMO energy gaps for some related pyrimidine (B1678525) derivatives, calculated using DFT methods.
| Compound Class | Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 4b | - | - | > 6i | bohrium.com |
| Pyrrolo[2,3-d]pyrimidine | 6i | - | - | < 4b | bohrium.com |
| Pyrazolo[3,4-d]pyrimidine | P1-P4 | - | - | Small | mdpi.com |
Note: Specific energy values for HOMO and LUMO were not provided in the source for all compounds.
The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. DFT calculations can predict the magnitude and direction of the dipole moment, providing insights into the molecule's interaction with polar solvents and biological targets. While specific dipole moment calculations for 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione are not detailed in the available literature, such calculations are a standard component of computational studies on related heterocyclic systems. These calculations help in understanding the electrostatic potential and the nature of intermolecular interactions.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like pyrrolopyrimidine derivatives, MD simulations can provide valuable information about their conformational flexibility and how they interact with their environment, such as a protein's active site.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
For pyrrolopyrimidine and related pyrazole[3,4-d]pyrimidine derivatives, molecular docking studies have been instrumental in predicting how these compounds might bind to various protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govrsc.org These studies can predict the binding energy, which is a measure of the affinity of the ligand for the protein. For example, in a study of spiro pyrrolo[3,4-d]pyrimidine derivatives as COX-2 inhibitors, docking scores (binding energies) were calculated to be -6.5 and -5.5 kcal/mol for the most potent compounds. rsc.org
The following table summarizes docking scores for some pyrrolopyrimidine derivatives against different protein targets.
| Compound Class | Target Protein | Derivative | Docking Score (kcal/mol) | Reference |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-2 | Compound 14 | -6.5 | rsc.org |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-2 | Compound 17 | -5.5 | rsc.org |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-2 | Compound 4 | -5.01 | rsc.org |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-2 | Compound 6 | -5.5 | rsc.org |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-2 | Compound 11 | -5.03 | rsc.org |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-1 | Compound 11 | -6.26 | rsc.org |
A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the ligand's binding affinity and selectivity.
For instance, docking studies of spiro pyrrolo[3,4-d]pyrimidine derivatives revealed that the most potent anti-inflammatory compounds formed hydrogen bonds with crucial amino acids Arg120 and Tyr355 in the active site of the COX-2 enzyme. rsc.org Another derivative was found to interact with the amino acid residue Ile523 in the COX-1 protein pocket. rsc.org Such information is invaluable for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Extensive literature searches did not yield specific Quantitative Structure-Activity Relationship (QSAR) models for the compound this compound. While QSAR studies are prevalent for various pyrimidine derivatives and related heterocyclic systems, research focusing explicitly on developing predictive models for the biological activities of this compound and its direct analogues appears to be limited in the public domain.
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors that quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds.
For related classes of compounds, such as spiro pyrrolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, structure-activity relationship (SAR) studies have been conducted. rsc.orgmdpi.com These investigations, while not always constituting formal QSAR models, provide valuable insights into how structural modifications influence biological outcomes, such as anti-inflammatory or anticancer activity. rsc.orgmdpi.com For instance, in a study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives, researchers evaluated their anti-inflammatory activity by their ability to inhibit COX-1 and COX-2 enzymes. rsc.org While a full QSAR model was not developed, the study laid the groundwork for future computational analysis by identifying key structural features influencing activity. rsc.org
The development of a robust QSAR model for this compound would necessitate a dataset of analogues with experimentally determined biological activities. Subsequently, relevant molecular descriptors would be calculated and a regression model constructed and validated. Such a model could then be instrumental in guiding the synthesis of new derivatives with potentially enhanced or more specific biological activities. However, at present, the absence of such published studies prevents a detailed discussion of predictive insights derived from QSAR for this specific compound.
Vi. Biological Activity and Mechanistic Insights in Vitro Studies
Interaction with Specific Molecular Targets and Pathways
Derivatives of the pyrrolo[3,4-d]pyrimidine core have demonstrated significant interactions with various enzymes and receptors, highlighting their potential as modulators of key cellular pathways implicated in a range of diseases.
The pyrrolo[3,4-d]pyrimidine scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Cyclin-Dependent Kinase 2 (CDK2): A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been identified as exceptionally selective CDK2 inhibitors. researchgate.netbohrium.com Starting from a high-throughput screening hit, a scaffold hopping approach led to this core structure, which exhibited promising initial selectivity within the CDK family. researchgate.netbohrium.com Further structure-activity relationship (SAR) studies led to a significant improvement in selectivity, exceeding 200-fold for CDKs 1/4/6/7/9. researchgate.netbohrium.com This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Ataxia Telangiectasia and Rad3-related (ATR) Kinase: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have emerged as a new class of potent ATR inhibitors. nih.gov ATR is a key regulator of the DNA damage response (DDR), making it an attractive target for cancer therapy. One of the most potent compounds in this series, compound 5g , exhibited an IC₅₀ value of 0.007 μM against ATR kinase. nih.gov Furthermore, novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines have also been developed as ATR inhibitors based on structure-based drug design. nih.gov Compound 48f from this series demonstrated an IC₅₀ of 0.0030 μM against ATR. nih.gov
Epidermal Growth Factor Receptor (EGFR): New pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR tyrosine kinase (TK) inhibitors. nih.gov The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the naturally occurring purine (B94841) nucleoside heterocyclic base. nih.gov Several of these compounds displayed significant inhibitory activity against EGFR-TK, with IC₅₀ values in the nanomolar range. nih.gov
The table below summarizes the inhibitory activities of representative pyrrolo[3,4-d]pyrimidine derivatives against various kinases.
| Compound | Target Kinase | IC₅₀ (μM) |
| 5g | ATR | 0.007 nih.gov |
| 48f | ATR | 0.0030 nih.gov |
| 16 | EGFR-TK | 0.034 nih.gov |
| 4 | EGFR-TK | 0.054 nih.gov |
| 15 | EGFR-TK | 0.135 nih.gov |
Beyond kinase inhibition, pyrrolo[3,4-d]pyrimidine derivatives have been explored as modulators of G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes.
Neuropeptide Y5 (NPY5) Receptor: A series of pyrrolo[3,2-d]pyrimidine derivatives were investigated as NPY5 receptor antagonists. acs.org The NPY system is a key regulator of food intake and energy balance, making the Y5 receptor a potential target for the treatment of obesity. acs.org
G protein-coupled receptor 119 (GPR119): 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines were identified as GPR119 agonists. nih.gov GPR119 is expressed in enteroendocrine cells and pancreatic islets, and its activation is believed to play a role in glucose homeostasis. nih.gov
The structural similarity of the pyrrolo[3,4-d]pyrimidine core to purine bases suggests its potential to interact with nucleic acids. Oligonucleotides incorporating 8-aza-7-deazapurin-2,6-diamine (pyrazolo[3,4-d]pyrimidin-4,6-diamine) nucleoside and its 7-bromo derivative have been shown to enhance duplex stability compared to those containing deoxyadenosine. nih.gov The 7-bromo compound, in particular, forms a very stable base pair with thymidine, comparable in strength to a guanine-cytosine pair. nih.gov This enhanced stability is attributed to the altered electronic properties and stacking interactions of the modified base.
The therapeutic potential of pyrrolo[3,4-d]pyrimidine derivatives extends to the inhibition of other crucial enzymes.
Purine Nucleoside Phosphorylase (PNP): A series of pyrrolo[3,2-d]pyrimidines have been synthesized as inhibitors of PNP. nih.gov PNP is a key enzyme in the purine salvage pathway, and its inhibition can lead to the accumulation of cytotoxic metabolites in T-cells, making it a target for T-cell selective immunosuppressive agents. nih.gov One such compound, Cl-972 , was found to be a potent, competitive inhibitor of PNP with a Kᵢ of 0.83 μM. nih.gov
Dihydrofolate Reductase (DHFR): 5-Substituted pyrrolo[2,3-d]pyrimidine antifolates have been developed as dual-acting inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), enzymes involved in de novo purine nucleotide biosynthesis. researchgate.net
Structure-Activity Relationship (SAR) Studies for Target Engagement
Systematic modification of the pyrrolo[3,4-d]pyrimidine scaffold has been instrumental in optimizing the potency and selectivity of these compounds for their respective molecular targets.
The nature and position of substituents on the pyrrolo[3,4-d]pyrimidine ring system have a profound impact on their biological activity.
For Kinase Inhibition: In the development of ATR inhibitors, the introduction of a gem-dimethyl group at the 7-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core was found to be beneficial for activity. nih.gov For EGFR inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, the presence of a substituted imidazole (B134444) ring occupying the hydrophobic pocket II of the ATP-binding site was shown to remarkably increase anticancer activity. nih.gov
For Receptor Modulation: In the case of GPR119 agonists, lead optimization of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines led to the identification of a potent and selective agonist with excellent pharmacokinetic properties. nih.gov
For Enzyme Inhibition: For PNP inhibitors, the presence of a 3-thienylmethyl group at the 7-position of the 2,6-diamino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one core was crucial for potent inhibition. nih.gov
The table below illustrates the effect of substituent variations on the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against EGFR-TK.
| Compound | R | IC₅₀ against EGFR-TK (μM) |
| 4 | H | 0.054 nih.gov |
| 15 | COOH | 0.135 nih.gov |
| 16 | COOEt | 0.034 nih.gov |
Influence of Core Scaffold Modifications on Biological Efficacy
The biological efficacy of derivatives based on the pyrrolo[3,4-d]pyrimidine scaffold is profoundly influenced by structural modifications to the core. Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency and selectivity of these compounds.
For instance, in the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives were synthesized and evaluated. researchgate.netnih.govlife-future-project.eu ATR kinase is a crucial protein in the DNA Damage Response (DDR), a pathway often exploited by cancer cells for survival. researchgate.netnih.govlife-future-project.eu Systematic modification of this scaffold led to the discovery of highly potent inhibitors. One such study reported a derivative, compound 5g , which exhibited an IC₅₀ value of 0.007 µM against ATR kinase. researchgate.netnih.govlife-future-project.eu The optimization process involved modifications at various positions of the pyrrolopyrimidine core, demonstrating that specific substitutions are critical for high-affinity binding to the target enzyme.
Similarly, research on pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) has provided valuable SAR insights. nih.govnih.gov These studies have shown that the nature and position of substituents on the heterocyclic core dictate the inhibitory potency and selectivity against different kinases. nih.govnih.gov For example, the introduction of specific aryl groups linked to the pyrimidine (B1678525) ring can enhance the inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov The core scaffold's ability to mimic the adenine (B156593) ring of ATP allows it to bind to the kinase hinge region, and modifications can exploit other nearby pockets to increase affinity and selectivity. nih.gov
In another example, modifications of the N1-benzyl group and other aromatic rings on a 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold, an isomer of the target scaffold, were shown to significantly affect p53-MDM2 inhibitory activity. rhhz.net Specifically, bromine-substituted compounds displayed better inhibitory activities than their fluorine-substituted counterparts, while di-substituted groups on the benzene (B151609) ring were found to be unfavorable for activity. rhhz.net
Table 1: Influence of Core Scaffold Modifications on ATR Kinase Inhibition
| Compound | Scaffold | Modification | Target | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 5g | 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine | Specific substitutions leading to optimized structure | ATR Kinase | 0.007 | nih.govlife-future-project.eu |
Mechanistic Studies of Anti-proliferative Activity in Cell Lines
Derivatives of the pyrrolo[3,4-d]pyrimidine scaffold have demonstrated significant anti-proliferative activity against a variety of cancer cell lines. Mechanistic studies have begun to unravel the complex cellular processes affected by these compounds.
A primary mechanism by which these compounds exert their anti-proliferative effects is through the modulation of key cellular signaling pathways involved in cancer progression.
As potent ATR inhibitors, certain 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives interfere with the DNA damage response. researchgate.netnih.govlife-future-project.eu By inhibiting ATR, these compounds can induce "synthetic lethality" in cancer cells that have pre-existing defects in other DDR pathways, a common feature in many tumors. researchgate.net In vitro studies have confirmed that effective compounds can significantly decrease the phosphorylation of ATR and its downstream signaling proteins, thereby disrupting cell cycle checkpoints and promoting cancer cell death. researchgate.netnih.govlife-future-project.eu
Other related pyrimidine-based scaffolds have been shown to target different kinase signaling pathways. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR and VEGFR-2. nih.govnih.govnih.gov These receptors are critical for tumor growth, proliferation, and angiogenesis. By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling cascades. nih.gov Some derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2. nih.gov Molecular docking studies suggest that the pyrazolo[3,4-d]pyrimidine core mimics the hinge-binding interactions of adenine. nih.gov Furthermore, derivatives of the related 5H-pyrrolo[3,4-b]pyrazin-5,7-(6H)-dione have been shown to potentially suppress thyroid cancer by modulating the NF-κB signaling pathway. nih.gov
The modulation of signaling pathways by pyrrolo[3,4-d]pyrimidine derivatives culminates in specific cellular responses that curtail tumor growth, most notably cell cycle arrest and apoptosis.
Cell Cycle Arrest: Several studies have reported the ability of these compounds to induce cell cycle arrest in cancer cells. For example, a novel pyrazolo[3,4-d]pyrimidine derivative, compound 12b , was found to arrest the cell cycle at the S phase in the MDA-MB-468 breast cancer cell line. nih.gov Similarly, other pyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase. osti.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Induction of Apoptosis: A crucial mechanism for the anti-cancer activity of these compounds is the induction of programmed cell death, or apoptosis. The potent pyrazolo[3,4-d]pyrimidine derivative 12b was shown to significantly increase total apoptosis in MDA-MB-468 cells, with a corresponding 7.32-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Another study on a pyrazolo[3,4-d]pyrimidine derivative, compound 5i , demonstrated that it strongly induced apoptosis and inhibited cell migration in an MCF-7 breast cancer model. nih.gov The induction of apoptosis is a desirable trait for anticancer agents as it leads to the clean and efficient removal of malignant cells.
Table 2: Mechanistic Insights into Anti-proliferative Activity
| Compound/Derivative Class | Cell Line(s) | Signaling Pathway Modulated | Cellular Response | Reference |
|---|---|---|---|---|
| 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives | Ovarian Cancer | ATR Kinase / DNA Damage Response | Inhibition of downstream protein phosphorylation | researchgate.netnih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (12b) | MDA-MB-468 (Breast Cancer) | VEGFR-2 | S phase cell cycle arrest, Apoptosis induction (18.98-fold increase), Caspase-3 activation (7.32-fold increase) | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (5i) | MCF-7 (Breast Cancer) | EGFR/VGFR2 | Apoptosis induction, Inhibition of cell migration | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | A549 (Lung), HT1080 (Fibrosarcoma), Hela (Cervical), Caco-2 (Colorectal) | Proliferation pathways (inhibition of Ki67) | Inhibition of cell proliferation | mdpi.com |
In Vitro Antimicrobial and Antifungal Activity Mechanisms
In addition to their anti-cancer properties, various heterocyclic systems incorporating the pyrimidine core have been investigated for their antimicrobial and antifungal activities. The phenylpyrazolo[3,4-d]pyrimidine scaffold is noted for possessing a range of biological activities, including antimicrobial and antifungal effects. nih.gov
Studies on related structures provide insights into potential mechanisms. For example, novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, synthesized via microwave irradiation, showed significant inhibitory effects against bacteria with MIC values ranging from 4–20 μmol/L. nih.gov Another study on newly synthesized pyrazolidine-3,5-dione (B2422599) derivatives reported moderate to potent activity against several bacterial and fungal isolates. researchgate.net
A series of nih.govlife-future-project.eunih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (P. aeruginosa, E. coli) pathogens. mdpi.com While most compounds showed limited direct antibacterial effects, a few derivatives exhibited notable activity against Gram-positive strains. mdpi.com More significantly, some of these compounds were effective as biofilm dispersal agents, suggesting a mechanism that interferes with bacterial community structures rather than direct killing of planktonic cells. mdpi.com For instance, one derivative demonstrated a protective effect in G. mellonella larvae infected with P. aeruginosa or S. aureus, indicating potential for in vivo efficacy. mdpi.com
The precise mechanisms for the antimicrobial and antifungal actions of direct 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione derivatives are not as extensively detailed as their anti-cancer effects in the reviewed literature. However, the general mechanisms for pyrimidine-based antimicrobials can involve the inhibition of essential enzymes in microbial metabolic pathways or interference with cell wall synthesis.
Table 3: In Vitro Antimicrobial Activity of Related Pyrimidine Derivatives
| Derivative Class | Tested Organisms | Activity/Mechanism | Reported MIC | Reference |
|---|---|---|---|---|
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Bacteria | Inhibitory effects | 4–20 μmol/L | nih.gov |
| nih.govlife-future-project.eunih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives | S. aureus, E. faecalis, P. aeruginosa, E. coli | Limited direct antibacterial activity; Potent biofilm dispersal agents | >100 µg/mL (for most) | mdpi.com |
| Pyrazolidine-3,5-dione derivatives | Bacteria and Fungi | Moderate to potent activity | Not specified | researchgate.net |
Vii. Applications As Chemical Scaffolds in Advanced Research
Utility in Rational Drug Design and Development
The pyrrolo[3,4-d]pyrimidine core is a prominent feature in many biologically active compounds, serving as a versatile framework for the development of novel therapeutics. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets.
The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance a desired biological activity, is a cornerstone of modern drug design. The 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold serves as a classic bioisostere of the purine (B94841) nucleus. This mimicry allows compounds incorporating this scaffold to be recognized by and bind to the active sites of enzymes that naturally interact with purine-based substrates like adenosine (B11128) triphosphate (ATP).
The structural resemblance of the deazapurine framework inherent to pyrrolopyrimidines to adenine (B156593), the natural ligand of ATP, enhances their appeal as potent inhibitors of key kinases. researchgate.net This strategy has been successfully employed in the development of various enzyme inhibitors. For instance, pyrazolo[3,4-d]pyrimidine-based compounds are recognized for their structural similarity to the ATP cofactor, enabling them to act as bioisosteric replacements for adenine and interact with the kinase domain. nih.gov
The this compound scaffold provides a robust platform for lead compound optimization. By systematically modifying the core structure with various substituents, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead molecule to improve its efficacy, selectivity, and metabolic stability.
A notable example is the development of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway and a potential target for cancer therapy. nih.gov A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as ATR inhibitors. This research led to the discovery of a promising lead compound for further drug development targeting ATR kinase. researchgate.netnih.gov
Similarly, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been optimized as selective disruptors of the perinucleolar compartment (PNC), a marker for metastatic cancer progression. Through structure-activity relationship (SAR) studies, potent compounds were identified that reduce PNC prevalence in cancer cells at submicromolar concentrations.
The versatility of the pyrrolopyrimidine core is further highlighted in the development of inhibitors for other kinases. For example, spiro pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. rsc.org
| Derivative Class | Target | Key Findings |
| 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR kinase | Identification of a lead compound with an IC50 value of 0.007 μM against ATR kinase. researchgate.netnih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine | EGFRWT, EGFRT790M, VEGFR2, Top-II | Discovery of potent dual EGFR/VEGFR2 inhibitors with IC50 values in the micromolar range. nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine | COX-1, COX-2 | Development of selective COX-2 inhibitors with high selectivity indices. rsc.org |
| 7H-Pyrrolo[2,3-d]pyrimidine-4-amines | Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs) | Design of potential inhibitors for PfCDPK4 with docking scores comparable to known inhibitors. nih.gov |
Potential in Materials Science Applications
While the primary focus of research on this compound has been in the realm of medicinal chemistry, its inherent structural features suggest potential applications in materials science. The planar, fused-ring system of the molecule is conducive to the formation of ordered structures through π-π stacking interactions. This property is a key characteristic for the development of organic semiconducting materials.
Although specific studies on the materials science applications of this compound are limited, the broader class of pyranopyrimidines, which share structural similarities, has been investigated for such purposes. The development of hybrid catalysts, including nanoparticles, has been explored for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are valuable precursors in various industries. nih.gov The ability to form organized molecular assemblies makes these compounds interesting candidates for applications in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Further research is warranted to fully explore the potential of this compound in this burgeoning field.
Role in Catalytic Systems and Organocatalysis
Currently, there is a notable lack of specific literature detailing the direct application of this compound as a catalyst or in organocatalytic systems. However, the broader family of pyrimidine-containing compounds has been utilized in catalysis. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives has been achieved using a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. nih.gov These synthetic methodologies often involve multi-component reactions where the catalyst plays a crucial role in facilitating bond formation and controlling stereoselectivity. nih.gov The nitrogen atoms within the pyrimidine (B1678525) ring of the title compound possess lone pairs of electrons that could potentially coordinate with metal centers, suggesting a possible role as a ligand in transition metal catalysis. Furthermore, the hydrogen bond donor and acceptor sites could be exploited in organocatalysis to activate substrates. These possibilities remain speculative and require experimental validation.
Supramolecular Chemistry and Molecular Recognition Elements
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structural characteristics of this compound, namely its planar geometry and the presence of multiple hydrogen bond donors and acceptors, make it a potentially valuable building block for the construction of supramolecular assemblies. These assemblies can exhibit a range of interesting properties and functions, from molecular sensing to the formation of complex, ordered materials.
While specific research on the supramolecular chemistry of this compound is not extensively reported, a recent study has explored the use of a related compound, 5H-pyrolo(3,4-b)pyrazin-5,7-(6H)-dione, in the formation of a composite with nano silver, which was then encapsulated in γ-cyclodextrin. nih.gov This work demonstrates the potential of such scaffolds to participate in host-guest chemistry and form larger, functional molecular systems. The ability of the pyrrolo-pyrimidine core to engage in predictable hydrogen bonding patterns could be harnessed to direct the self-assembly of molecules into well-defined architectures such as tapes, rosettes, or grids. Such structures are of interest for their potential applications in areas like molecular electronics, sensing, and drug delivery. Further investigation into the self-assembly and molecular recognition properties of this compound is needed to unlock its full potential in this domain.
Viii. Future Perspectives and Research Directions
Emerging Synthetic Methodologies for Complex Analogues
The future of synthesizing complex analogues of the pyrrolopyrimidine core lies in the development of more efficient, versatile, and sustainable chemical reactions. Researchers are moving beyond traditional methods to embrace innovative strategies that allow for the rapid generation of diverse molecular libraries.
One promising area is the advancement of multi-component reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a single product, are highly efficient for creating complex structures. For instance, a one-pot condensation reaction has been successfully used to prepare novel functionalized spiro pyrrolo[3,4-d]pyrimidines. rsc.orgnih.gov Another emerging strategy involves the use of microwave irradiation to accelerate reactions, as demonstrated in the one-step synthesis of 6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones. researchgate.net
The application of novel catalysts is also a key research direction. The use of a heterogeneous organometallic catalyst (Ag/TiO₂/Fe₃O₄@MWCNTs MNCs) has been reported for the synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives in water at room temperature, highlighting a green chemistry approach. tandfonline.com Furthermore, versatile synthons like tosylmethyl isocyanide (TosMIC) are being employed to construct the pyrrole (B145914) ring system in a single step, offering an efficient route to bicyclic heterocycles. researchgate.net These advanced methodologies are crucial for building structurally diverse analogues, including tricyclic systems and spiro-fused compounds, which are essential for exploring new structure-activity relationships (SAR). rsc.orgresearchgate.net
Exploration of Novel Biological Targets and Mechanisms of Action
While the anticancer properties of pyrrolopyrimidine derivatives are well-documented, future research is aimed at identifying and validating novel biological targets to expand their therapeutic applications. The structural similarity of the pyrrolopyrimidine scaffold to adenine (B156593) allows it to serve as a versatile platform for designing potent kinase inhibitors. researchgate.net
Recent studies have shown that derivatives of this scaffold can inhibit a wide array of protein kinases beyond the initially identified targets. For example, specific analogues have been developed as potent and selective inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase , a key protein in the DNA damage response pathway. researchgate.netnih.gov Other research has led to the discovery of dual inhibitors of mTORC1/mTORC2 and highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . nih.govnih.gov
The exploration extends to other enzyme families and signaling pathways. Derivatives have shown promise as:
Cyclooxygenase (COX-1/COX-2) inhibitors for anti-inflammatory applications. rsc.orgnih.gov
KRAS-G12D allosteric inhibitors , targeting a notoriously difficult-to-drug oncogene. mdpi.com
VEGFR-2 inhibitors , which play a role in angiogenesis. nih.gov
Monoamine oxidase (MAO) inhibitors , with potential for treating neurodegenerative disorders. nih.gov
Microtubule targeting agents , disrupting tubulin assembly in cancer cells. mdpi.com
Molecular docking studies have further predicted interactions with a host of other cancer-related proteins, including DNA topoisomerase , the ghrelin receptor , and various serotonin receptors , opening up new avenues for investigation. mdpi.comnih.gov A particularly innovative approach has been the development of a derivative that modulates the NF-κB signaling pathway for the treatment of thyroid cancer. nih.gov
| Novel Biological Target | Therapeutic Area | Key Findings | Citation |
|---|---|---|---|
| ATR Kinase | Oncology | Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives as a new class of potent ATR inhibitors. | researchgate.netnih.gov |
| mTORC1/mTORC2 | Oncology | Development of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as dual inhibitors. | nih.gov |
| COX-1/COX-2 | Anti-inflammatory | Spiro pyrrolo[3,4-d]pyrimidine derivatives show significant and selective COX-2 inhibition. | rsc.orgnih.govrsc.org |
| KRAS-G12D | Oncology | Design of novel inhibitors targeting the SWII pocket of the KRAS-G12D mutant. | mdpi.com |
| VEGFR-2 | Oncology (Anti-angiogenesis) | Pyrazolo[3,4-d]pyrimidine derivatives exhibit potent VEGFR-2 inhibition and antiangiogenic activity. | nih.gov |
| Monoamine Oxidase (MAO) | Neurology | Pyrrolo[3,4-f]indole-5,7-dione derivatives act as high-potency MAO inhibitors. | nih.gov |
| Discoidin Domain Receptor 2 (DDR2) | Oncology | Molecular docking suggests tricyclic pyrrolo[2,3-d]pyrimidines interact with the DDR2 active site. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione analogues. Currently, computational methods like molecular docking and molecular dynamics (MD) simulations are widely used to predict the binding affinities and interaction modes of these compounds with their biological targets. researchgate.netnih.govmdpi.com These in silico studies provide crucial insights that guide synthetic efforts, helping to rationalize observed activities and prioritize which analogues to synthesize. nih.gov
For example, docking studies have been instrumental in designing derivatives that target the active sites of EGFR, CDK2, and KRAS-G12D. mdpi.comtandfonline.com Computational tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which helps in the early identification of candidates with favorable drug-like characteristics. tandfonline.com
The next frontier is to use the vast datasets generated by these computational studies and high-throughput screening assays to train sophisticated AI and ML models. These models will be capable of:
De novo design: Generating entirely new molecular structures optimized for activity against a specific target.
Predictive modeling: Accurately forecasting the biological activity, selectivity, and potential off-target effects of virtual compounds before they are synthesized.
SAR exploration: Identifying subtle and non-intuitive relationships between chemical structure and biological function to accelerate the optimization of lead compounds.
Development of Advanced Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of novel and increasingly complex pyrrolopyrimidine analogues necessitates the use of advanced analytical techniques. While standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and Infrared (IR) spectroscopy remain fundamental for structural elucidation, their application is becoming more sophisticated. nih.govmdpi.com
High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition, while two-dimensional NMR techniques are required to unambiguously assign the complex structures of polycyclic or highly substituted derivatives. mdpi.com For determining the absolute three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard and is crucial for understanding how a molecule's shape influences its interaction with a biological target. mdpi.com
A significant area of development is in the analysis of how these compounds behave in biological systems. Metabolite identification (MetID) studies , often using liquid chromatography-mass spectrometry (LC-MS), are becoming critical. For example, such studies have been used to identify the primary metabolic pathways of pyrrolopyrimidine-based CDK2 inhibitors in vivo, guiding further chemical modifications to improve metabolic stability and pharmacokinetic profiles. nih.gov For nanoparticle-based delivery systems, advanced imaging techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to characterize the morphology and drug incorporation. nih.gov
Multidisciplinary Research Collaborations for Translational Studies
Translating a promising compound from a laboratory discovery into a clinical candidate is a complex endeavor that inherently requires multidisciplinary collaboration. The research on pyrrolo[3,4-d]pyrimidine derivatives exemplifies this need, with published studies frequently resulting from the combined efforts of experts across various fields.
These collaborations typically involve:
Synthetic and Medicinal Chemists: Who design and synthesize the novel compounds. researchgate.netpharmacophorejournal.com
Computational Chemists: Who use molecular modeling and AI to guide the design process and rationalize biological data. nih.govmdpi.com
Molecular and Cell Biologists: Who perform the in vitro assays to determine biological activity and elucidate mechanisms of action against targets like kinases and cancer cell lines. nih.govnih.gov
Pharmacologists: Who conduct in vivo studies to evaluate efficacy, pharmacokinetics, and toxicology. nih.gov
The integration of these diverse skill sets is evident in research that spans from initial synthesis to advanced biological evaluation. For instance, projects often begin in university chemistry departments and expand to include researchers at cancer centers, hospitals, and faculties of pharmacy and biochemistry. nih.govnih.gov This collaborative ecosystem is essential for conducting comprehensive translational studies, such as screening compounds against the NCI-60 panel of human tumor cell lines or developing advanced drug delivery systems, ultimately bridging the gap between basic science and clinical application. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione derivatives in copolymer systems?
- Methodological Answer : A common approach involves Stille polycondensation using palladium catalysts. For example, a copolymer synthesis with 5H-pyrrolo[3,4-d]pyridazine-5,7(6H)-dione monomers requires:
- Reagents : 1,4-Bis(5-bromothiophen-2-yl)-6-(2-ethylhexyl)-5H-pyrrolo[3,4-d]pyridazine-5,7(6H)-dione (T-EHPPD-T monomer), BDT monomer, Pd₂(dba)₃, and tri(o-tolyl)phosphine.
- Conditions : Anhydrous chlorobenzene under nitrogen, heated to 180°C for 30 minutes.
- Characterization : NMR and IR spectroscopy for structural validation, GPC for molecular weight analysis .
- Data Table :
| Monomer Ratio (T-EHPPD-T:BDT) | Catalyst System | Reaction Yield | Mₙ (kDa) | PDI |
|---|---|---|---|---|
| 1:1 | Pd₂(dba)₃/(o-tol)₃P | 85% | 32.1 | 2.1 |
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>98%).
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 11.23 (NH) and 162.72 ppm (C=O) confirm core structure .
- FT-IR : Bands at 1700–1750 cm⁻¹ (imide C=O stretching) and 3100–3300 cm⁻¹ (N-H stretching) .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., m/z 195.1 [M⁻] for derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound-based copolymers?
- Methodological Answer :
- Catalyst Screening : Pd₂(dba)₃ with electron-rich ligands (e.g., (o-tol)₃P) enhances coupling efficiency .
- Solvent Effects : Anhydrous chlorobenzene improves monomer solubility vs. toluene (lower dielectric constant).
- Temperature Control : Heating at 180°C minimizes side reactions (e.g., β-hydride elimination) while ensuring complete monomer conversion .
Q. What strategies are employed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Kinase Inhibition Assays :
- JAK3 Inhibition : IC₅₀ determination via ADP-Glo™ kinase assay using recombinant enzymes .
- FGFR1–4 Profiling : Competitive binding assays with ATP analogs (e.g., fluorescence polarization).
- Antimicrobial Screening :
- MIC Testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Interaction Studies : Molecular docking (AutoDock Vina) to predict binding modes to active sites .
Q. How can contradictory data on substituent effects in pyrrolopyrimidine derivatives be resolved?
- Methodological Answer :
- Comparative Analysis : Contrast electronic (e.g., EDG/EWG) and steric effects of substituents (e.g., 5-aryl vs. 6-alkyl groups) using DFT calculations (B3LYP/6-31G*) .
- Controlled Replication : Reproduce conflicting synthesis protocols (e.g., Skraup vs. microwave-assisted reactions) to isolate variables like reaction time or solvent polarity .
- Case Study :
- Discrepancy : Thiophene-substituted derivatives show higher PCE in solar cells (8.2%) vs. pyridine analogs (5.1%) due to enhanced π-conjugation .
Q. What methodologies are used to design this compound derivatives for specific therapeutic targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Nitrile (-CN) at position 7 enhances kinase inhibition (e.g., JAK3 IC₅₀ = 12 nM) .
- Hydrophobic Side Chains : 2-Ethylhexyl groups improve solubility in nonpolar matrices (e.g., polymer solar cells) .
- Fragment-Based Design : Combine pyrrolopyrimidine cores with bioactive fragments (e.g., barbituric acid for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
